2-Heptyn-1-ol
Description
Significance as a Synthetic Intermediate and Building Block in Organic Chemistry
The dual functionality of 2-Heptyn-1-ol, possessing both a reactive alkyne and a hydroxyl group, makes it an important intermediate in organic synthesis. lookchem.coma2bchem.com
This compound serves as a valuable building block for the synthesis of more complex molecules. myskinrecipes.com Its alkyne group can participate in a variety of chemical transformations, including nucleophilic substitution and coupling reactions like the Sonogashira coupling. a2bchem.com This allows for the construction of intricate molecular architectures with specific functional groups and stereochemistry. a2bchem.com The hydroxyl group can also be modified or functionalized, further expanding its synthetic utility. lookchem.com
The structural motif of this compound is found in various biologically active compounds, making it a key intermediate in the pharmaceutical and agrochemical industries. lookchem.coma2bchem.com It is utilized in the production of pharmaceuticals, with its derivatives being investigated for their potential as antifungal and antiviral agents. a2bchem.compmarketresearch.com In agrochemistry, it is employed in the synthesis of herbicides and pesticides. pmarketresearch.com For instance, acetylene-based agrochemicals are crucial for enhancing crop yields. pmarketresearch.com
Beyond pharmaceuticals and agrochemicals, this compound is used in the synthesis of a range of specialty chemicals. lookchem.comontosight.ai Its ability to undergo various transformations enables chemists to create specialized materials such as polymers, surfactants, and liquid crystals. a2bchem.com Researchers also use this compound to explore novel reactions and investigate its potential in fields like materials science and medicinal chemistry. lookchem.com
Applications in Pharmaceuticals and Agrochemicals
Overview of Research Trajectories and Potential Applications
This compound, an organic compound with the chemical formula C7H12O, is a notable subject in academic and industrial research due to its unique molecular structure. ontosight.ai As an alkynyl alcohol, it features both a hydroxyl (-OH) functional group and an internal alkyne (carbon-carbon triple bond), making it a versatile building block for the synthesis of more complex molecules. ontosight.ailookchem.com Research has explored its utility as an intermediate in various chemical transformations and its potential in several applied fields. ontosight.ailookchem.com
A primary trajectory of research focuses on its role in organic synthesis. The dual functionality of this compound allows it to participate in a wide array of chemical reactions. lookchem.com It serves as a key starting material or intermediate in the production of pharmaceuticals, agrochemicals, and other fine or specialty chemicals. ontosight.ailookchem.comguidechem.com For instance, research has demonstrated its use in acid-catalyzed intermolecular cycloaddition reactions with arenethiols to synthesize 3,4-dihydro-2H-1-benzothiopyrans (thiochromans) in high yields. oup.com Furthermore, it has been employed as a substrate in studies of oxovanadium complex-catalyzed aerobic oxidation of propargylic alcohols. acs.org
Beyond its role as a synthetic intermediate, this compound is investigated for applications in materials science, particularly as a component for the preparation of polymers and resins. ontosight.ai Its antimicrobial properties have also been noted, leading to its use as an industrial microbicide to control the growth of microorganisms in various processes and products. lookchem.com This application leverages its value in the formulation of biocides and preservatives. lookchem.com
Recent research has also identified this compound as one of the volatile compounds in the leaves, roots, and stems of certain mangrove species, suggesting a role in the plant's biochemistry and adaptation. peerj.com This discovery opens up avenues for research in natural product chemistry and chemical ecology. The compound's presence in scientific literature and patent databases underscores its ongoing importance in the development of new chemical entities and materials. lookchem.comnih.gov
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O | ontosight.ailookchem.comnih.govsigmaaldrich.comnist.govamerigoscientific.comthermofisher.com |
| Molecular Weight | 112.17 g/mol | lookchem.comnih.govsigmaaldrich.comamerigoscientific.comthermofisher.com |
| Appearance | Clear colorless to pale yellow liquid | ontosight.ailookchem.comguidechem.comthermofisher.com |
| Boiling Point | 176-178°C (at 760 mmHg); 89-90°C (at 16 mmHg) | ontosight.ailookchem.comguidechem.comsigmaaldrich.com |
| Density | ~0.880 g/mL (at 25°C); ~0.93 g/cm³ (at 20°C) | ontosight.ailookchem.comguidechem.comsigmaaldrich.comstenutz.eu |
| Refractive Index | n20/D 1.455 | lookchem.comguidechem.comsigmaaldrich.comstenutz.eu |
| Flash Point | 78°C / 172.4°F (closed cup) | lookchem.comsigmaaldrich.com |
| CAS Number | 1002-36-4 | lookchem.comnih.govsigmaaldrich.comnist.gov |
Spectroscopic Data of this compound
| Spectroscopy Type | Details | Source(s) |
| ¹H NMR | Data available from spectra provided by sources such as John Wiley & Sons, Inc. | nih.gov |
| GC-MS | Mass spectrometry data available in the NIST main library. | nih.gov |
| FTIR | Spectra available, typically run as a neat capillary cell sample. | nih.gov |
| ATR-IR | Spectra available from sources such as Alfa Aesar, A Johnson Matthey Company. | nih.gov |
| Raman | FT-Raman spectra available from sources such as Bio-Rad Laboratories, Inc. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hept-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDYROFIIXDTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905254 | |
| Record name | Hept-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-36-4 | |
| Record name | 2-Heptyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hept-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Heptyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Mechanisms of 2 Heptyn 1 Ol
Alkylation-Based Synthetic Routes
Alkylation-based methods are a cornerstone in the synthesis of 2-heptyn-1-ol, relying on the formation of a new carbon-carbon bond by attaching an alkyl group to an acetylenic precursor.
Classical Alkylation Procedures (e.g., Propargyl Alcohol Derivatives and Alkyl Halides)
A common and direct approach to this compound involves the alkylation of a propargyl alcohol derivative. In this method, the terminal alkyne of propargyl alcohol (2-propyn-1-ol) is first deprotonated to form a nucleophilic acetylide anion. libretexts.org This anion then undergoes a nucleophilic substitution reaction with a suitable alkyl halide, such as a butyl halide (e.g., 1-bromobutane), to form the carbon skeleton of this compound. libretexts.org
This substitution reaction is most efficient with primary alkyl halides. libretexts.org The use of secondary or tertiary halides can lead to competing elimination reactions, reducing the yield of the desired product. libretexts.org
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Propargyl alcohol | 1-Bromobutane | This compound |
Deprotonation Strategies (e.g., Sodium-Based)
The critical step of deprotonation in the alkylation of propargyl alcohol requires a strong base. Sodium-based reagents are frequently employed for this purpose. A common choice is sodium amide (NaNH₂), a powerful base capable of abstracting the acidic terminal proton of the alkyne. libretexts.orgsciencemadness.org The reaction is typically carried out in liquid ammonia (B1221849) or an inert solvent like dioxane. sciencemadness.org The pKa of terminal alkynes is around 25, while that of ammonia is 35, indicating that sodium amide is sufficiently basic to drive the deprotonation to completion. libretexts.org
Catalytic Synthesis Approaches
Catalytic methods provide alternative and often more efficient routes to acetylenic compounds and their derivatives, sometimes avoiding the use of stoichiometric strong bases.
Catalytic Hydration of 2-Heptyne (B74451) (e.g., Mercury(II) Sulfate Catalysis)
While not a direct synthesis of this compound, the hydration of 2-heptyne is a relevant catalytic reaction. The mercury(II) sulfate-catalyzed hydration of 2-heptyne in aqueous sulfuric acid yields carbonyl compounds. brainly.combrainly.comchegg.com This reaction proceeds via the formation of an enol intermediate which then tautomerizes to the more stable keto form. libretexts.orgpearson.com For an internal alkyne like 2-heptyne, this reaction typically leads to a mixture of two isomeric ketones: 2-heptanone (B89624) and 3-heptanone. brainly.combrainly.com
| Starting Material | Catalyst System | Products |
|---|---|---|
| 2-Heptyne | HgSO₄, H₂SO₄, H₂O | 2-Heptanone, 3-Heptanone |
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium/Copper Co-catalysis)
Transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, represent a powerful method for the synthesis of alkynes. rsc.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comlibretexts.org To synthesize a molecule like this compound, one could envision a strategy involving the coupling of a protected propargyl alcohol with a suitable butyl-containing partner, or the coupling of 1-hexyne (B1330390) with a source of a hydroxymethyl group.
The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgnrochemistry.com
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.govlibretexts.org
Alkynylation of Carbonyl Compounds
The formation of propargylic alcohols, such as this compound, can be achieved through the alkynylation of carbonyl compounds. This method involves the addition of a metal alkynylide nucleophile to a prochiral aldehyde or ketone. nih.gov One common approach is the reaction of an appropriate alkyne with a carbonyl compound in the presence of a basic catalyst. google.com The reaction of 1-hexyne with formaldehyde (B43269), for example, can be facilitated by a Grignard reagent or organolithium compounds to produce a primary alcohol. The general strategy provides a convergent synthesis, allowing for the connection of two molecular fragments while creating a new stereocenter. nih.gov
Grignard Reactions for Alcohol Formation from Carbonyl Compounds
Grignard reagents, or organomagnesium halides (R-MgX), are highly effective nucleophiles for forming carbon-carbon bonds. pearson.commasterorganicchemistry.com Their reaction with carbonyl compounds is a fundamental method for synthesizing alcohols. thermofisher.comleah4sci.com Specifically, the addition of a Grignard reagent to formaldehyde (H₂C=O) yields a primary alcohol after an acidic workup. pearson.comlibretexts.orgorganic-chemistry.orglibretexts.orgcommonorganicchemistry.com To synthesize this compound via this method, a heptynyl Grignard reagent would be reacted with formaldehyde.
Mechanism of Grignard Addition Reactions
The mechanism of a Grignard reaction with a carbonyl compound, such as formaldehyde, involves several key steps. libretexts.orgyoutube.com The carbon-magnesium bond in the Grignard reagent is polarized, making the carbon atom nucleophilic. masterorganicchemistry.com
Lewis Acid-Base Complex Formation: The MgX portion of the Grignard reagent acts as a Lewis acid and coordinates with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. pearson.comlibretexts.org The π electrons of the carbonyl double bond move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate. libretexts.org
Protonation: The reaction is completed by the addition of a weak acid, which protonates the alkoxide intermediate to yield the final alcohol product. libretexts.orgyoutube.com
Novel Synthetic Approaches and Green Chemistry Considerations
Recent advancements in the synthesis of alkynols have focused on developing more environmentally friendly and efficient methods.
Exploration of Heavy Metal-Free Catalysis
A significant area of research involves the move away from heavy metal catalysts in cross-coupling and addition reactions. While palladium catalysts have been extensively used, concerns over their environmental impact and cost have driven the exploration of alternatives. acs.org Research into metal-free catalytic systems for reactions like the selective hydrogenation of alkynes is ongoing, aiming to provide more sustainable synthetic routes. rsc.org
Isomerization Reactions of Alkynols
Internal alkynols like this compound can undergo isomerization reactions to form terminal alkynols, which are often valuable synthetic intermediates. kemdikbud.go.idresearchgate.net
Isomerization of Internal Alkynols to Terminal Alkynols (e.g., using Potassium Aminopropylamide (KAPA) Reagent)
The "alkyne zipper" reaction describes the isomerization of an internal alkyne to a terminal alkyne. wikipedia.org This transformation is typically carried out using a strong base. wikipedia.org A particularly effective reagent for this purpose is potassium 3-aminopropylamide (KAPA), which is prepared from potassium hydride and 1,3-diaminopropane. kemdikbud.go.idwikipedia.org
The isomerization of this compound to 6-heptyn-1-ol (B114416) can be achieved with high efficiency using the KAPA reagent. kemdikbud.go.idresearchgate.net The reaction is often rapid, with high yields reported in minutes. researchgate.net The proposed mechanism involves a series of deprotonation and reprotonation steps, proceeding through allene (B1206475) intermediates, which allows the triple bond to migrate along the carbon chain to the terminal position. kulturkaufhaus.demdpi.com
Chemical Reactivity and Transformation Studies of 2 Heptyn 1 Ol
Reactions at the Hydroxyl Group
The hydroxyl group of 2-heptyn-1-ol can undergo several key reactions, including oxidation, substitution, ether formation, and protection.
Oxidation Reactions
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen oxidizing agent and reaction conditions. chemguide.co.uk
Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent, potassium permanganate can oxidize this compound. libretexts.org Under harsh conditions, such as with heat and concentrated KMnO₄, the reaction typically proceeds to the carboxylic acid, 2-heptynoic acid. libretexts.orgchemguide.co.uk To obtain the aldehyde, 2-heptynal, milder conditions, such as cold, dilute potassium permanganate, are necessary to avoid over-oxidation. chemguide.co.uklibretexts.org
Chromium Trioxide (CrO₃): Chromium trioxide is another powerful oxidizing agent for converting alcohols. organic-chemistry.org When used in a formulation like the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), it will oxidize primary alcohols to carboxylic acids. organic-chemistry.org For the selective oxidation to an aldehyde, milder chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or the Collins reagent (a complex of chromium trioxide with pyridine) are more suitable. libretexts.orgrushim.ru These reagents can effectively stop the oxidation at the aldehyde stage. libretexts.org
Table 1: Oxidation Reactions of this compound
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 2-Heptynoic acid | Hot, concentrated, acidic/basic |
| Potassium Permanganate (KMnO₄) | 2-Heptynal | Cold, dilute |
| Chromium Trioxide (CrO₃) / Jones Reagent | 2-Heptynoic acid | Acidic, aqueous acetone |
| Pyridinium Chlorochromate (PCC) | 2-Heptynal | Anhydrous, dichloromethane |
| Collins Reagent | 2-Heptynal | Anhydrous, dichloromethane |
Substitution Reactions with Nucleophiles
The hydroxyl group of this compound can be replaced by a nucleophile, such as a halide. This is typically achieved using halogenating agents. For instance, thionyl chloride (SOCl₂) can be used to convert the alcohol into the corresponding alkyl chloride, 1-chloro-2-heptyne. This nucleophilic substitution reaction provides a pathway to introduce halogens, which can then serve as leaving groups in subsequent reactions. chemguide.co.uk
Ether Formation
Ethers can be synthesized from this compound through various methods.
Williamson Ether Synthesis: This classic method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction to form the ether. libretexts.org
Acid-Catalyzed Alkoxylation: In the presence of an acid catalyst, this compound can react with another alcohol to form a symmetrical ether, although this method is generally more effective for producing symmetrical ethers from small primary alcohols. libretexts.org Another approach is the acid-catalyzed addition of the alcohol to an alkene.
Protection Strategies
In multi-step syntheses, it is often necessary to "protect" the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. masterorganicchemistry.com
Silyl (B83357) Ethers: A common strategy is to convert the alcohol into a silyl ether. masterorganicchemistry.com Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) react with the alcohol in the presence of a base (like imidazole) to form a TBDMS ether. wikipedia.org This protecting group is stable under many reaction conditions but can be easily removed later using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF). masterorganicchemistry.comwikipedia.org
Tetrahydropyranyl (THP) Ethers: Another widely used protecting group is the THP ether, formed by reacting the alcohol with dihydropyran (DHP) under acidic conditions. organic-chemistry.org THP ethers are stable to basic and nucleophilic reagents. organic-chemistry.org Deprotection is typically achieved by acidic hydrolysis. organic-chemistry.org
Table 2: Protection Strategies for the Hydroxyl Group of this compound
| Protecting Group | Reagents for Protection | Reagents for Deprotection |
|---|---|---|
| Silyl Ether (e.g., TBDMS) | TBDMSCl, Imidazole | TBAF |
| THP Ether | Dihydropyran, Acid catalyst (e.g., p-TsOH) | Aqueous acid |
Reactions at the Alkyne Moiety
The carbon-carbon triple bond of this compound is a site of unsaturation and can undergo various addition reactions, most notably reduction.
Reduction Reactions
The alkyne can be reduced to either an alkene or a fully saturated alkane. vulcanchem.com
Hydrogenation to Alkanes: Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂) will typically reduce the alkyne all the way to the corresponding alkane, 1-heptanol. vulcanchem.comutexas.edu
Partial Hydrogenation to Alkenes: To stop the reduction at the alkene stage, specific catalysts are required.
cis-Alkene (Z-alkene): Using Lindlar's catalyst (a poisoned palladium catalyst), the hydrogenation will selectively produce the cis-alkene, (Z)-2-hepten-1-ol. vulcanchem.com
trans-Alkene (E-alkene): A dissolving metal reduction, such as with sodium or lithium in liquid ammonia (B1221849), will yield the trans-alkene, (E)-2-hepten-1-ol. utexas.edu Another method for achieving this trans-reduction is the Chan alkyne reduction, which uses a reagent like Red-Al. alfa-chemistry.com
Table 3: Reduction Reactions of the Alkyne Moiety in this compound
| Reagent/Catalyst | Product | Stereochemistry |
|---|---|---|
| H₂, Pd/C | 1-Heptanol | N/A |
| H₂, Lindlar's Catalyst | (Z)-2-Hepten-1-ol | cis |
| Na, NH₃ (l) | (E)-2-Hepten-1-ol | trans |
| Red-Al | (E)-2-Hepten-1-ol | trans |
Addition Reactions
This compound, as an unsaturated alcohol, readily undergoes various addition reactions across its carbon-carbon triple bond. These reactions are fundamental in organic synthesis, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. Key addition reactions include hydroboration-oxidation, oxymercuration-demercuration, halogenation, and hydrohalogenation.
Oxymercuration-Demercuration: In contrast to hydroboration, oxymercuration-demercuration facilitates the Markovnikov addition of water across the alkyne. The reaction is initiated by the treatment of the alkyne with a mercury(II) salt, such as mercuric acetate (B1210297) (Hg(OAc)₂), in an aqueous medium. chadsprep.comaakash.ac.in This leads to the formation of a mercurinium ion intermediate, which is then attacked by water at the more substituted carbon atom. The subsequent demercuration step, typically achieved with a reducing agent like sodium borohydride (B1222165) (NaBH₄), replaces the mercury-containing group with a hydrogen atom, yielding a ketone. For this compound, this reaction would produce a hydroxy ketone.
Halogenation: The addition of halogens (e.g., Cl₂, Br₂) to alkynes is a common transformation. The reaction proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the triple bond. The initial addition results in a dihaloalkene. If excess halogen is used, a second addition can occur to form a tetrahaloalkane.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that already bears more hydrogen atoms, and the halide adds to the more substituted carbon. scribd.com This regioselectivity is driven by the formation of the more stable vinyl carbocation intermediate. The reaction yields a vinyl halide.
| Reaction | Reagents | Regioselectivity | Stereoselectivity | Product Type |
|---|---|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | Syn-addition | Aldehyde (via enol) |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Markovnikov | Anti-addition | Ketone |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Not applicable | Anti-addition | Dihaloalkene |
| Hydrohalogenation | HX (e.g., HBr, HCl) | Markovnikov | Not specific | Vinyl Halide |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound can participate in such reactions, for instance, with arenethiols to form thiochromans. In the presence of an acid catalyst like p-toluenesulfonic acid (p-TSOH), this compound reacts with arenethiols in an intermolecular cycloaddition. oup.com This reaction proceeds to give the corresponding thiochroman (B1618051) derivatives in good to excellent yields. oup.com The process is believed to involve cationic intermediates. oup.com
| Reactants | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| This compound and Arenethiol | p-Toluenesulfonic acid (p-TSOH) | Thiochroman | Good to Excellent | oup.com |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for forming 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net this compound, as a terminal alkyne, is an excellent substrate for this transformation.
The reaction involves the coupling of an azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst. cnr.it The copper(I) species, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, is crucial for the reaction's success. beilstein-journals.org The mechanism is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. cnr.it The use of a chelating ligand can stabilize the Cu(I) oxidation state. nih.gov This reaction is widely used in various fields, including drug discovery, materials science, and bioconjugation. nih.gov
Mechanistic Investigations of this compound Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies.
Factors Influencing Reaction Rates and Product Selectivity
Several factors can influence the rates and selectivity of chemical reactions involving this compound. github.ioconsensus.applibretexts.orgopentextbc.ca These include:
Concentration of Reactants: Higher concentrations of reactants generally lead to increased reaction rates due to a higher frequency of molecular collisions. consensus.app
Temperature: Increasing the temperature typically accelerates reaction rates by providing molecules with more kinetic energy, leading to more frequent and energetic collisions. consensus.appopentextbc.ca
Catalyst: Catalysts can significantly increase reaction rates by providing an alternative reaction pathway with a lower activation energy. consensus.applibretexts.org They can also influence selectivity by favoring one reaction pathway over others. github.io
Solvent: The solvent can affect reaction rates and selectivity through its polarity and viscosity. github.iocore.ac.uk For instance, in the acid-catalyzed cycloaddition of acetylenic alcohols with arenethiols, the choice of solvent can influence the formation of by-products. oup.com
Substrate Structure: The structure of the reactants, including steric and electronic effects, plays a critical role in determining reactivity and selectivity. rsc.org
| Factor | Influence on Reaction |
|---|---|
| Concentration | Higher concentration generally increases reaction rate. consensus.app |
| Temperature | Higher temperature generally increases reaction rate. consensus.app |
| Catalyst | Increases reaction rate and can control selectivity. github.ioconsensus.app |
| Solvent | Can influence reaction rate and product distribution. oup.comcore.ac.uk |
| Substrate Structure | Steric and electronic properties affect reactivity and selectivity. rsc.org |
Transition State Analysis and Stability
The concept of the transition state is central to understanding reaction mechanisms. The transition state is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. The stability of the transition state directly affects the activation energy of the reaction; a more stable transition state leads to a lower activation energy and a faster reaction rate. opentextbc.ca
For reactions of this compound, computational methods and kinetic studies can provide insights into the geometry and energy of transition states. For example, in cycloaddition reactions, the stereochemical outcome is often determined by the relative energies of different transition state conformations. helsinki.fi In some cases, chelation effects, such as the formation of a lithium chelated transition state in the alkylation of β-hydroxy macrolides, can control the stereoselectivity of a reaction. helsinki.fi
Role of Catalysts and Reaction Conditions
Catalysts and reaction conditions are paramount in controlling the transformations of this compound. github.iolibretexts.org Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. consensus.applibretexts.org They can also direct the reaction towards a specific product, enhancing selectivity. github.io
For example, in the acid-catalyzed cycloaddition of this compound with arenethiols, both the type of acid catalyst (e.g., p-TSOH versus zinc iodide) and the solvent system (e.g., dichloroethane versus a THF/dichloroethane mixture) significantly impact the product distribution. oup.com Similarly, in hydrogenation reactions, the choice of catalyst (e.g., palladium-based) and reaction conditions (temperature, pressure) can determine whether the alkyne is selectively reduced to an alkene or fully reduced to an alkane. rsc.orgoup.com The development of highly selective catalysts, such as those used in the semihydrogenation of alkynes, is a key area of research. rsc.org
Derivatives and Their Synthesis from 2 Heptyn 1 Ol
Stereoselective Synthesis of Alkenol Derivatives
The triple bond in 2-Heptyn-1-ol can be selectively reduced to a double bond, yielding either the (E) or (Z) isomer of 2-Hepten-1-ol. The choice of reagents and reaction conditions dictates the stereochemical outcome of the reaction, allowing for controlled access to these distinct geometric isomers.
The synthesis of (E)-2-Hepten-1-ol, the trans-isomer, from this compound is commonly achieved through reduction with specific metal hydride reagents. The Chan alkyne reduction, which employs sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH, also known as Red-Al) or lithium aluminum hydride (LiAlH₄), is a prominent method for this transformation. alfa-chemistry.com In this reaction, the aluminum hydride reagent first reacts with the hydroxyl group of the alkynol. This is followed by an intramolecular delivery of a hydride to the alkyne, which proceeds through a five-membered cyclic intermediate, resulting in a syn-addition of hydrogen across the triple bond. The subsequent hydrolysis of the resulting vinylaluminate intermediate yields the (E)-allylic alcohol with high stereoselectivity. alfa-chemistry.com
Table 1: Reaction Conditions for the Synthesis of (E)-2-Hepten-1-ol
| Reagent | Solvent | Temperature | Product Configuration |
| LiAlH₄ (Lithium aluminum hydride) | Tetrahydrofuran (THF) | 0 °C to room temp. | (E) / trans |
| SMEAH (Red-Al) | Tetrahydrofuran (THF) | 0 °C to room temp. | (E) / trans |
The complementary cis-isomer, (Z)-2-Hepten-1-ol, is prepared via the catalytic hydrogenation of this compound. chemicalbook.comnih.gov This stereoselective reduction is typically carried out using a "poisoned" or deactivated palladium catalyst, most notably Lindlar's catalyst. Lindlar's catalyst consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison such as lead acetate (B1210297) or quinoline. This deactivation prevents the over-reduction of the alkyne to an alkane and facilitates the syn-addition of hydrogen to the alkyne's surface, leading to the exclusive formation of the (Z)-alkene.
Table 2: Reaction Conditions for the Synthesis of (Z)-2-Hepten-1-ol
| Catalyst | Support | Poison | Product Configuration |
| Palladium (Pd) | Calcium Carbonate (CaCO₃) | Lead Acetate / Quinoline | (Z) / cis |
Synthesis of (E)-2-Hepten-1-ol (e.g., using Organocopper Reagents)
Synthesis of Phosphonofluoridate-Modified Peptides
This compound serves as a key precursor in the multi-step synthesis of phosphonofluoridate-modified peptides, which are valuable as chemical probes in biochemistry. nih.gov A notable application is in the creation of probes to identify specific enzymes, such as ghrelin esterase. The synthesis begins with this compound and proceeds through several key intermediates. nih.gov The primary alcohol is first converted to a tosylate, which is then displaced by a bromide ion. The resulting bromide is treated with tris(trimethylsilyl) phosphite (B83602) to form a phosphonic acid after hydrolysis. This phosphonic acid derivative is then coupled to a peptide, often attached to a solid-phase resin, using a Mitsunobu reaction. In the final step, the phosphonic acid is converted to the reactive phosphonofluoridate using a fluorinating agent like diethylaminosulfur trifluoride (DAST), yielding the desired peptide probe after cleavage from the resin. nih.gov
Preparation of Substituted Alkynols and Alkyne Derivatives
The functional groups of this compound can be modified to produce a variety of alkyne derivatives. The hydroxyl group can be oxidized or replaced, while the alkyne can undergo addition reactions. These derivatives are important building blocks in further organic syntheses. lookchem.com
Oxidation to Carboxylic Acid: The primary alcohol group can be oxidized to form hept-2-ynoic acid. lookchem.com
Halogenation: The hydroxyl group can be substituted with a halogen, such as in the synthesis of 1-bromo-2-heptyne. lookchem.com
Hydrostannation: Palladium-catalyzed hydrostannation of this compound with reagents like trineophyltin hydride yields vinylstannane derivatives. conicet.gov.ar In this specific case, the reaction favors the formation of the proximal stannylated derivative, where the tin moiety adds to the carbon atom closer to the hydroxyl group. conicet.gov.ar
Boronate Ester Formation: 2-Alkyn-1-ylboronates can be synthesized through the reaction of in situ generated alkynyllithiums with diisopropyl iodomethylboronate. lookchem.com
Table 3: Selected Derivatives Synthesized from this compound
| Derivative Name | Synthesis Method | Key Reagents | Reference |
| Hept-2-ynoic acid | Oxidation | Oxidizing agents | lookchem.com |
| 1-Bromo-2-heptyne | Substitution | Brominating agents | lookchem.com |
| (E)-1-(Trineophylstannyl)hept-2-en-1-ol | Hydrostannation | Trineophyltin hydride, PdCl₂(PPh₃)₂ | conicet.gov.ar |
| 2-Heptyn-1-ylboronates | Borylation | Alkynyllithium, Diisopropyl iodomethylboronate | lookchem.com |
Formation of Cyclic Compounds and Heterocycles
This compound and its immediate derivatives are valuable substrates for constructing various cyclic and heterocyclic frameworks, which are core structures in many pharmaceuticals and natural products. researchgate.net
Quinoline Synthesis: N-Aryl substituted derivatives of this compound can undergo electrophilic cyclization to form substituted quinolines. For example, N-(hept-2-yn-1-yl)aniline, prepared from this compound, cyclizes in the presence of electrophiles like iodine monochloride (ICl) or bromine (Br₂) in a 6-endo-dig manner to yield 3-halogenated quinolines. researchgate.net
Substituted Furan Synthesis: A relay catalysis strategy allows for the synthesis of substituted 3-aminofurans. This tandem reaction involves the interaction of N-sulfonyl-1,2,3-triazoles with propargyl alcohols, such as this compound, which proceeds through rhodium(II) and gold(I) catalysis. lookchem.com
Piperidine (B6355638) Synthesis: While demonstrated with 3-heptyn-1-ol, zirconium-induced co-cyclization of diynes can be used to generate piperidine rings incorporating exocyclic dienes, a strategy applicable to derivatives of this compound. soton.ac.uk
Table 4: Cyclic and Heterocyclic Compounds from this compound Derivatives
| Product Class | Synthetic Strategy | Key Reagents/Catalysts | Starting Material Derivative | Reference |
| Substituted Quinolines | Electrophilic Cyclization | ICl, I₂, Br₂ | N-(Hept-2-yn-1-yl)aniline | researchgate.net |
| Substituted 3-Aminofurans | Tandem Relay Catalysis | N-sulfonyl-1,2,3-triazole, Rh(II)/Au(I) catalysts | This compound | lookchem.com |
| Substituted Piperidines | Zirconium-induced Co-cyclization | Zirconocene dichloride, n-BuLi | Aza-diynes | soton.ac.uk |
Spectroscopic and Analytical Chemistry Research on 2 Heptyn 1 Ol
Advanced Characterization Techniques
The structural elucidation and confirmation of 2-Heptyn-1-ol are accomplished through a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of this compound, providing precise information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. nih.gov The chemical shifts and coupling patterns are indicative of the specific electronic environment of each proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides detailed information on the carbon skeleton of the molecule. chemicalbook.com The spectrum shows distinct peaks for each unique carbon atom, with their chemical shifts being characteristic of their bonding environment (e.g., sp³, sp hybridized carbons). chemicalbook.com
| NMR Data for this compound | |
| Nucleus | Typical Chemical Shift (ppm) and other data |
| ¹H NMR | Data available, specific shifts depend on solvent and instrument parameters. nih.gov |
| ¹³C NMR | Spectrum available, shows characteristic peaks for the seven carbon atoms. chemicalbook.com |
| ¹¹⁹Sn NMR | Not applicable for this compound. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A key feature is the absorption due to the O-H stretching vibration of the alcohol group. The carbon-carbon triple bond (C≡C) also gives rise to a characteristic absorption band, although it can sometimes be weak. The C-H stretching vibrations of the alkyl chain are also readily observed. nih.gov Thermo Scientific Chemicals specifies that the identity of their this compound is confirmed by FTIR, ensuring it conforms to the expected spectral data. thermofisher.com
| Key IR Absorption Bands for this compound | |
| Functional Group | **Typical Wavenumber (cm⁻¹) ** |
| O-H Stretch (alcohol) | ~3300-3400 (broad) |
| C-H Stretch (alkane) | ~2850-2960 |
| C≡C Stretch (alkyne) | ~2200-2260 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern. In a typical mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (112.17 g/mol ) can be observed. guidechem.com The fragmentation pattern, which shows peaks at lower mass-to-charge ratios (m/z), provides structural information. For instance, the NIST Mass Spectrometry Data Center lists top peaks at m/z 41 and second highest at 83 and 55 for this compound. nih.gov In one study, this compound was identified in a sample with a probability percentage of 87.5. researchgate.net
| Mass Spectrometry Data for this compound | |
| Technique | Key Findings |
| HRMS | Used for precise mass determination. |
| GC-MS | The NIST Mass Spectrometry Data Center reports a top peak at m/z 41 and a second highest at m/z 83. nih.gov Another analysis identified this compound with a retention time of 2.582 minutes. researchgate.net |
Chromatographic Methods for Purity Assessment and Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from complex mixtures. These methods are based on the differential partitioning of the compound between a stationary phase and a mobile phase.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. The purity of this compound is often assessed by GC, with some commercial suppliers guaranteeing a purity of at least 96.0% or 98%. thermofisher.comcalpaclab.com In a specific analysis, this compound was identified with a retention time of 2.582 minutes. researchgate.net
Column Chromatography for Purification
Column chromatography is a cornerstone technique for the purification of this compound from crude reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For alkynols like this compound, silica (B1680970) gel is overwhelmingly the stationary phase of choice, valued for its polarity and efficacy in separating compounds of varying polarity.
The selection of the mobile phase, or eluent, is critical for achieving successful separation. A mixture of a non-polar solvent, typically hexane (B92381) or pentane, and a more polar solvent, such as ethyl acetate (B1210297) or diethyl ether, is commonly employed. The ratio of these solvents is adjusted to control the elution rate of the target compound. A higher proportion of the polar solvent will increase the mobile phase's polarity, leading to faster elution of polar compounds.
In a typical procedure for the purification of this compound, the crude product obtained after synthesis and initial workup is concentrated and then loaded onto a silica gel column. Research has demonstrated the successful purification of this compound using a mobile phase composed of hexane and ethyl acetate in an 8:1 ratio. kemdikbud.go.idresearchgate.net This specific solvent system allowed for the isolation of the alcohol in high yield (84%). kemdikbud.go.id The progress of the separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified this compound.
The versatility of silica gel chromatography with alkane/ether or alkane/acetate solvent systems is further highlighted by its use in purifying isomers and derivatives of this compound. For instance, the terminal alkyne isomer, 6-heptyn-1-ol (B114416), was purified on silica gel using a slightly less polar mobile phase of hexane:ethyl acetate (9:1). kemdikbud.go.idresearchgate.net Similarly, various substituted or structurally related alkynols are purified under comparable conditions, with adjustments to the eluent ratio to accommodate the specific polarity of each compound. For example, a derivative, 4-(diallylamino)-5-ethyl-2-heptyn-1-ol, was purified using a highly non-polar eluent system of pentane:ether (98:2). rsc.org
The following table summarizes the column chromatography conditions used for the purification of this compound and related compounds as reported in scientific literature.
Table 1: Column Chromatography Conditions for this compound and Related Compounds
| Compound | Stationary Phase | Mobile Phase (Eluent) | Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | Silica Gel | Hexane : Ethyl Acetate | 8:1 | 84% | kemdikbud.go.idresearchgate.net |
| 6-Heptyn-1-ol | Silica Gel | Hexane : Ethyl Acetate | 9:1 | 93% | kemdikbud.go.idresearchgate.net |
| 2-Nonyn-1-ol | Silica Gel | n-Hexane : Ethyl Acetate | 5:1 | 85% | kemdikbud.go.id |
| 2-Undecyn-1-ol | Silica Gel | n-Hexane : Ethyl Acetate | 5:1 | 84% | kemdikbud.go.id |
| 4-(Diallylamino)-5-ethyl-2-heptyn-1-ol | Silica Gel | Pentane : Diethyl Ether | 98:2 | 87% | rsc.org |
| 1-Phenyl-2-heptyn-1-ol | Silica Gel 60 | Hexane : Diethyl Ether | 98:2 to 96:4 | N/A | conicet.gov.ar |
Computational Chemistry and Theoretical Studies of 2 Heptyn 1 Ol
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations are instrumental in predicting the reactivity of molecules like 2-heptyn-1-ol. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, which in turn dictates its chemical behavior. scienceopen.com Density Functional Theory (DFT) is a commonly used quantum chemical method for these predictions. nih.govresearchgate.net
Analysis of Molecular Orbitals (e.g., HOMO, LUMO)
The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgiqce.jp The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com
For alkynes like this compound, the HOMO is typically associated with the π-orbitals of the carbon-carbon triple bond. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to act as an electron donor. wuxibiology.com Conversely, the LUMO is generally an antibonding π* orbital. The energy of the LUMO is related to the electron affinity and reflects the molecule's capacity to act as an electron acceptor. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's reactivity and stability. wuxibiology.comlibretexts.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org In conjugated systems, this gap tends to decrease as the size of the conjugated system increases. libretexts.org
| Compound | HOMO Energy (eV) | LUMO Energy (au) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 3-Heptyn-1-ol | -0.3231 | 0.1515 | Data not available |
| 4-Heptyn-2-ol | -0.616 | 0.1473 | Data not available |
| 3-Octyn-1-ol | 0.017 | 0.1522 | Data not available |
Prediction of Electrophilicity and Chemical Potential
Quantum chemical calculations can also predict other important reactivity indices such as electrophilicity and chemical potential. researchgate.netias.ac.in The chemical potential (μ) describes the tendency of electrons to escape from a system. ias.ac.in It is calculated as the negative of electronegativity (χ). researchgate.net
The global electrophilicity index (ω) is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.netias.ac.in It is defined as ω = μ²/2η, where η is the chemical hardness. ias.ac.inias.ac.in Chemical hardness, in turn, is related to the HOMO-LUMO gap. ias.ac.in A higher electrophilicity index indicates a greater capacity to act as an electrophile. wuxibiology.com These parameters are valuable in Quantitative Structure-Toxicity Relationship (QSTR) studies to predict the toxicity of compounds. ias.ac.inias.ac.in
| Compound | Chemical Potential (μ) | Electrophilicity (ω) |
|---|---|---|
| 3-Heptyn-1-ol | -0.3231 | 0.1515 |
| 4-Heptyn-2-ol | -0.616 | 0.1473 |
| 3-Octyn-1-ol | 0.017 | 0.1522 |
Molecular Modeling and Simulation of Interactions
Molecular modeling and simulations are powerful tools to study the interactions of this compound with other molecules or surfaces. These methods can model the geometry and conformational preferences of the molecule. For instance, in the synthesis of acetylene (B1199291) amino alcohols from secondary acetylene alcohols, quantum chemical calculations can help explain the reaction mechanism by identifying the most reactive centers in the molecule. e3s-conferences.org
Simulations can also be used to understand how this compound might interact with a biological target or a catalyst. For example, in the context of drug design, molecular modeling can predict the binding affinity of a ligand to a receptor. conicet.gov.ar
Quantitative Structure-Activity/Property/Toxicity Relationship (QSAR/QSPR/QSTR) Modeling
Quantitative Structure-Activity/Property/Toxicity Relationship (QSAR/QSPR/QSTR) models are mathematical models that relate the chemical structure of a compound to its biological activity, physicochemical properties, or toxicity. conicet.gov.arnih.gov These models use molecular descriptors, which can be derived from computational chemistry, to predict the properties of new or untested compounds. conicet.gov.arresearchgate.net
For aliphatic compounds, including unsaturated alcohols like this compound, QSTR models have been developed to predict their toxicity to organisms like Tetrahymena pyriformis. ias.ac.inarxiv.org Descriptors such as the octanol-water partition coefficient (log P) and quantum chemical parameters like LUMO energy and electrophilicity are often used in these models. ias.ac.inresearchgate.netresearchgate.net The goal of these models is to predict the toxicity of chemicals, which can help in reducing the need for animal testing. conicet.gov.ar
Mechanistic Insights from Computational Studies
Computational studies provide valuable mechanistic insights into reactions involving alkynes. For example, in the gold-catalyzed tandem rearrangement and hydroarylation reactions, DFT calculations have been used to propose a full catalytic cycle. lookchem.com These studies can help to understand the role of the catalyst and the formation of key intermediates.
In the context of cytochrome P450-catalyzed hydroxylation of fatty acids, deuterium-labeled compounds, which can be synthesized from alkyne precursors like 4-heptyn-1-ol, are used in mechanistic studies. researchgate.net Computational methods can complement these experimental studies by modeling the reaction pathway and transition states, providing a more complete picture of the reaction mechanism.
Biological Activity and Biomedical Research of 2 Heptyn 1 Ol
Antimicrobial Properties
The ability of 2-Heptyn-1-ol to inhibit the growth of microorganisms has been noted, leading to its use in industrial settings.
While this compound is utilized for its antimicrobial capabilities, detailed studies specifying its spectrum of activity against particular strains of bacteria and fungi are not extensively detailed in publicly available research. However, the broader class of polyynes (compounds with multiple carbon-carbon triple bonds) is recognized for a wide range of biological effects, including antifungal and antibacterial properties. wm.edu Similarly, other small alkynyl alcohols have been investigated for such activities; for instance, 4-Heptyn-2-ol has been identified as a volatile organic compound with antifungal properties. researchgate.net The presence of this compound has been detected among the volatile compounds in mangrove species, plants known for producing a variety of secondary metabolites with antimicrobial activities. peerj.com
The primary application of this compound's antimicrobial nature is in its use as an industrial microbicide. lookchem.comlookchem.comchemdad.com It is incorporated into formulations of biocides and preservatives to control the growth of microorganisms in a variety of industrial processes and products. lookchem.com This utility stems from its effectiveness in preventing the proliferation of unwanted microbial contaminants.
| Industrial Application of this compound | Description | Reference |
| Industrial Microbicide | Used to control the growth of microorganisms in various industrial processes and products. | lookchem.comlookchem.com |
| Biocides and Preservatives | Serves as a key component in the formulation of these products due to its antimicrobial properties. | lookchem.com |
Activity against Bacteria and Fungi
Potential Anticancer Properties
The interest in this compound within biomedical research is largely due to its role as a precursor in the synthesis of potent anticancer compounds, rather than direct activity of its own.
Research has established this compound as a key intermediate in the synthesis of certain C-16 alkynic fatty acids that exhibit significant anticancer activity. kemdikbud.go.idresearchgate.net One such compound, octadeca-8,10,12-triynoic acid, was isolated from the parasitic plant Scurrula atropurpurea. kemdikbud.go.id This derivative, which can be synthesized using this compound as a starting material, shows a potent inhibitory effect on cancer cell invasion. kemdikbud.go.id
Specifically, octadeca-8,10,12-triynoic acid demonstrated strong inhibition of MM1 cancer cells, which are isolated from rat ascites hepatoma AH 130 cells. kemdikbud.go.id
| Synthesized Anticancer Compound | Precursor | Cell Line | Inhibitory Effect | Reference |
| Octadeca-8,10,12-triynoic acid | This compound | MM1 (rat ascites hepatoma) | Potent inhibitor of cancer cell invasion (IC₅₀ = 2.7 µg/mL) | kemdikbud.go.id |
The mechanism of action investigated pertains to the final active compounds synthesized from this compound, not the precursor itself. For the derivative octadeca-8,10,12-triynoic acid, its potent effect is characterized as the inhibition of cancer cell invasion through a rat mesothelium monolayer. kemdikbud.go.id While the precise enzyme interactions and cellular signaling pathways for this specific fatty acid are a subject for deeper investigation, other related alkynyl compounds are known to exert their anticancer effects through various mechanisms. For example, some alkynyl alcohols may induce apoptosis (programmed cell death) in cancer cell lines. biosynth.com The bis(2-chloroethyl)amino group, when attached to similar alkynyl structures, acts as an alkylating agent that forms covalent bonds with DNA, thereby inhibiting DNA replication and transcription. ontosight.ai
Inhibition of Cancer Cell Proliferation
Interactions with Biomolecules
The specific interactions of this compound with biomolecules have not been a major focus of dedicated research. However, its chemical structure provides insight into potential reactivity. The presence of a hydroxyl group and a carbon-carbon triple bond (an alkyne group) makes it a versatile chemical building block. lookchem.comontosight.ai In theory, the hydroxyl group can participate in hydrogen bonding and esterification reactions, while the alkyne group can undergo a variety of addition reactions and is a key functional group for "click chemistry," a method used to join a substrate to a specific biomolecule. This reactivity is exploited in its role as a synthetic intermediate for creating pharmaceuticals and other specialty chemicals. lookchem.comontosight.ai While compounds like 6-Heptyn-1-ol (B114416) (an isomer) have been shown to inhibit enzymes such as pancreatic lipase, direct enzymatic inhibition data for this compound is not currently available. biosynth.com
Hydrogen Bonding Interactions
This compound possesses a hydroxyl (-OH) group, which enables it to act as both a hydrogen bond donor and acceptor. nih.gov The hydrogen atom of the hydroxyl group can form a hydrogen bond with an electronegative atom, while the oxygen atom can accept a hydrogen bond from a donor. This capacity for hydrogen bonding influences its physical properties, such as its boiling point and solubility in various solvents. ontosight.ai Specifically, it is moderately soluble in water and highly soluble in organic solvents like ethanol (B145695) and ether. ontosight.ai The presence of the alkyne group, a carbon-carbon triple bond, can also participate in weaker hydrogen bonding interactions.
Covalent Bonding or Other Chemical Interactions
The structure of this compound is defined by a framework of covalent bonds. ttwrdcs.ac.in It features a seven-carbon chain with a carbon-carbon triple bond (an alkyne group) starting at the second carbon and a primary alcohol (hydroxyl group) attached to the first carbon. ontosight.ai The carbon atoms in the chain are linked by single covalent bonds, with the exception of the triple bond between the second and third carbons. practically.com The hydroxyl group is attached to the first carbon atom via a single covalent bond. ttwrdcs.ac.inpractically.com This combination of functional groups allows this compound to participate in a variety of chemical reactions. For instance, the hydroxyl group can undergo oxidation to form other compounds. vulcanchem.com The triple bond is a region of high electron density, making it susceptible to addition reactions. alfa-chemistry.com
Impact on Enzyme Activity and Function (e.g., Ghrelin Esterase Inhibition)
Research has utilized this compound as a starting material in the synthesis of chemical probes to study enzyme activity. nih.gov Specifically, it was a precursor in the creation of a phosphonofluoridate probe designed to investigate ghrelin deacylating enzymes. nih.gov Ghrelin is a hormone that requires acylation for its activity, and the enzymes that remove this acyl group (deacylating enzymes or esterases) play a crucial role in regulating its function. nih.gov The probe synthesized from this compound was designed to mimic acylated ghrelin and irreversibly bind to these enzymes, allowing for their identification and characterization. nih.gov This research led to the identification of α2-macroglobulin as a major serum ghrelin esterase. nih.gov While this compound itself was not directly tested for ghrelin esterase inhibition, its use in the synthesis of a potent inhibitor highlights its utility in developing tools for studying enzyme function. nih.gov
Role in Natural Product Research and Biosynthesis Pathways
Occurrence as a Volatile Compound in Plants (e.g., Mangroves)
This compound has been identified as a volatile organic compound in certain plant species. peerj.com A study analyzing the volatile compounds in the roots, stems, and leaves of five different mangrove species detected the presence of this compound. peerj.com Mangrove plants are known to produce a diverse array of secondary metabolites, including volatile compounds, which help them adapt to their challenging coastal environments. peerj.comresearchgate.net The identification of this compound in mangroves suggests its potential role in the plant's chemical ecology, although its specific function has not been fully elucidated. peerj.com
Potential Precursor for Bioactive Compounds
The chemical structure of this compound, containing both an alkyne and a hydroxyl group, makes it a valuable building block in the synthesis of more complex and potentially bioactive molecules. ontosight.ai In natural product research, compounds with similar structures are often used as intermediates in the synthesis of pheromones and other biologically active compounds. researchgate.net For example, this compound has been used in the synthesis of probes for studying enzymes like ghrelin esterase. nih.gov The secondary metabolites found in plants like mangroves, which include compounds such as this compound, are considered a rich source of precursors for pharmaceuticals and other industrial raw materials. peerj.com
Applications in Advanced Organic Synthesis
Synthesis of Complex Molecules and Fine Chemicals
2-Heptyn-1-ol serves as a foundational building block in the synthesis of diverse organic compounds and fine chemicals. a2bchem.commyskinrecipes.com Its utility stems from the dual functionality of the hydroxyl and alkynyl groups, which can participate in a wide array of chemical reactions. a2bchem.comlookchem.com The alkynyl group, for instance, is amenable to transformations such as nucleophilic substitution and Sonogashira coupling reactions. a2bchem.com These reactions allow chemists to construct intricate molecular architectures with precise functional groups and stereochemistry. a2bchem.com
The compound is a key starting material for creating more complex molecules that are valuable in various chemical industries. myskinrecipes.comscbt.com Its ability to undergo controlled transformations makes it an important intermediate for producing a range of fine chemicals. a2bchem.comguidechem.com For example, it can be isomerized to its terminal alkyne counterpart, 6-heptyn-1-ol (B114416), which can then be used in further synthetic applications. ru.nl
Intermediate in Pharmaceutical Development
In the pharmaceutical sector, this compound functions as a crucial intermediate for the synthesis of active pharmaceutical ingredients (APIs). a2bchem.comguidechem.comlookchem.com Its structure is incorporated into larger, more complex molecules that may exhibit therapeutic properties. ontosight.ai Research has indicated its role as an intermediate in the synthesis of potent anticancer agents. researchgate.net Specifically, it is used as a precursor in the synthesis of terminal alkynols, which are themselves key components in building certain alkynic fatty acids with potential anticancer activity. researchgate.net The versatility of its functional groups makes it a valuable component for medicinal chemists developing new chemical entities. lookchem.com
Preparation of Agrochemicals
This compound is utilized in the production of various agrochemicals. ontosight.aia2bchem.comlookchem.com These are specialized chemicals designed for use in agriculture to protect crops and improve yields. The compound serves as a precursor in the synthesis of more complex molecules with desired biocidal activities. a2bchem.comguidechem.com Furthermore, this compound can be used in the preparation of industrial microbicides, which are agents that control the growth of microorganisms in various industrial settings. lookchem.comchemdad.com Its structural features are leveraged to build molecules for specific applications in the agrochemical industry. jaydevchemicals.com
Synthesis of Specialty Materials and Polymers
The unique properties of this compound also lend themselves to the field of materials science, where it is used in the synthesis of specialty materials and polymers. ontosight.aia2bchem.com It can be employed as a building block for preparing specialized materials such as polymers, surfactants, and liquid crystals. a2bchem.com
A notable application is in the synthesis of polyisocyanides. ru.nl In one documented synthetic route, this compound is first converted to 6-heptyn-1-ol through an "acetylene zipper" reaction. ru.nl This isomer is then incorporated into monomers used for the nickel(II)-induced polymerization to form polyisocyanides, which are helical polymers with unique structural and chiroptical properties. ru.nl
| Reaction Type | Description | Application Area |
|---|---|---|
| Sonogashira Coupling | A cross-coupling reaction of the alkyne group with aryl or vinyl halides, catalyzed by palladium and copper. a2bchem.comchemhub.com | Complex Molecules, Pharmaceuticals a2bchem.com |
| Nucleophilic Substitution | The hydroxyl group can be replaced by other functional groups. a2bchem.com | Fine Chemicals, Intermediates a2bchem.com |
| Isomerization | The internal alkyne can be rearranged to a terminal alkyne (e.g., to 6-heptyn-1-ol). ru.nlresearchgate.net | Polymers, Pheromones ru.nl |
| Oxidation | The primary alcohol can be oxidized to an aldehyde or carboxylic acid. | Fine Chemicals |
| Reduction/Hydrogenation | The alkyne can be selectively reduced to a cis-alkene (e.g., using Lindlar's catalyst) or a trans-alkene. frontiersin.org | Pheromones frontiersin.org |
Role in Pheromone Synthesis (e.g., Insect Pheromones)
Acetylenic compounds, including this compound, are critical starting materials in the stereoselective synthesis of insect pheromones. chemhub.comresearchgate.net Pheromones are highly specific chemical signals used by insects for communication, particularly for mating. chemhub.com Synthetic pheromones are employed in sustainable agriculture for pest management through mating disruption. chemhub.com
This compound and related alkynols are listed as key intermediates for creating these complex molecules. chemhub.com The synthesis of many Lepidoptera (moth) pheromones, which are often long-chain unsaturated alcohols, acetates, or aldehydes, relies on the precise construction of double bonds with specific (Z)- or (E)-geometry. researchgate.net The triple bond of this compound provides a perfect handle for this, as it can be stereoselectively reduced to form either a cis or trans double bond. For example, related alkynols like 2-octyn-1-ol (B148842) are used in the synthesis of pheromones for the potato tuber moth (Phthorimaea operculella). frontiersin.org
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of acetylenic alcohols, including 2-heptyn-1-ol, is a cornerstone of organic synthesis, providing building blocks for pharmaceuticals, agrochemicals, and fine chemicals. upi.eduresearchgate.net However, many current methods present challenges related to selectivity, the use of hazardous reagents, and scalability. upi.eduresearchgate.net Future research is increasingly focused on addressing these limitations through the development of greener and more efficient synthetic strategies.
Key research directions include:
Green Chemistry Approaches: There is a significant push to replace expensive or toxic reagents with more sustainable alternatives. upi.eduresearchgate.net This includes the use of catalytic systems that can operate under milder conditions and the exploration of less hazardous solvents. The development of methods utilizing calcium carbide as a safe and abundant acetylene (B1199291) source is a promising example of this trend. nih.gov
Catalyst Optimization: The development of highly selective catalysts is crucial for improving reaction efficiency and reducing the formation of unwanted byproducts. upi.eduresearchgate.netnumberanalytics.com Research into transition metal-based catalysts, such as those involving zinc, titanium, palladium, or nickel, continues to be a major focus. upi.eduresearchgate.netvulcanchem.com The goal is to design catalysts that offer high yields and enantioselectivity, particularly for the synthesis of chiral alcohols. upi.eduresearchgate.net
Flow Chemistry: The use of microreactor technology, such as falling film microreactors, for the generation of reactive intermediates like ethynyl-Grignard reagents offers a pathway to more controlled and scalable syntheses of propargylic alcohols. nih.gov
Novel Catalytic Systems: Exploration of new catalytic systems, such as the Zn(OTf)2/TBAF•3H2O system, is underway to improve the efficiency of acetylenic alcohol synthesis. in-academy.uz
A comparative look at different synthetic approaches highlights the ongoing evolution in this area:
Interactive Table: Comparison of Synthetic Methods for Acetylenic Alcohols
| Method | Reagents/Catalysts | Advantages | Challenges |
| Grignard Reaction | Organomagnesium halides (RMgX) | High yields under mild conditions. upi.eduresearchgate.net | Moisture sensitivity and functional group tolerance can be problematic for large-scale applications. researchgate.net |
| Organozinc Chemistry | Organozinc reagents (RZnX) | Better functional group tolerance and higher selectivity compared to Grignard reagents. researchgate.net | May require specific ligands for high enantioselectivity. upi.eduresearchgate.net |
| Transition Metal Catalysis | ZnCl₂, Et₃N, Zn(OTf)₂, Ti(OiPr)₄, BINOL | High yields and potential for high enantioselectivity. upi.eduresearchgate.netin-academy.uz | Catalyst cost and optimization can be a factor. upi.eduresearchgate.net |
| Sustainable Methods | Calcium carbide, KOH-DMSO-KF | Utilizes abundant and safer starting materials. nih.gov | Reaction conditions may require optimization for broad applicability. nih.gov |
Further Elucidation of Biological Mechanisms of Action
While this compound itself has applications as an industrial microbicide, the broader class of alkynols and their derivatives exhibit a range of biological activities that warrant further investigation. lookchem.com Understanding the precise mechanisms through which these compounds interact with biological systems is a key challenge and a significant area for future research.
Key research areas include:
Target Identification: A primary goal is to identify the specific molecular targets and pathways through which alkynol derivatives exert their effects. For instance, some compounds have shown cytotoxic activity against cancer cell lines, but the exact mechanism of action, including the inhibition of cell growth and proliferation, remains to be fully understood. ontosight.ai
Structure-Activity Relationship (SAR) Studies: Systematic studies are needed to understand how modifications to the alkynol structure influence biological activity. This includes exploring the effects of chain length, the position of the alkyne and hydroxyl groups, and the introduction of other functional groups.
Antimicrobial and Antifungal Properties: Compounds like hex-2-yn-1-ol (B147304) have shown potential antimicrobial and antifungal properties. smolecule.com Future research should focus on defining the spectrum of activity and the mechanisms of microbial inhibition.
Enzyme Interactions: The ability of the hydroxyl group in alkynols to form hydrogen bonds facilitates interactions with proteins and enzymes. smolecule.com Investigating these interactions is crucial for understanding their biological effects and potential therapeutic applications. smolecule.com
The biological potential of related structures underscores the importance of this research direction. For example, certain 7-substituted indoles and 7-alkylidenecephems have demonstrated potent biological activities, including antiproliferative and antibacterial effects. acs.orgnih.gov
Exploration of New Catalytic Systems for Selective Transformations
The unique reactivity of the alkyne and hydroxyl functional groups in this compound makes it a versatile building block for more complex molecules. lookchem.com A significant area of future research lies in the discovery and development of novel catalytic systems that can selectively transform these functional groups. numberanalytics.com
Future research in this area will likely focus on:
Asymmetric Catalysis: Developing catalysts for the enantioselective transformation of this compound and related compounds is a high priority, as this would provide access to enantiomerically pure molecules for applications in areas like chiral ligand synthesis.
Multi-component Reactions: Designing catalytic systems that can facilitate multi-component reactions involving alkynols will enable the rapid construction of complex molecular architectures from simple starting materials. researchgate.net
Functional Group Tolerance: A key challenge is to develop catalysts that are tolerant of a wide range of functional groups, allowing for the selective transformation of the alkyne or hydroxyl group without affecting other parts of the molecule. rsc.org
New Reaction Pathways: There is growing interest in exploring new reaction pathways for alkynes, including radical reactions that can lead to the formation of highly complex molecules with high selectivity. Research into transition-metal-catalyzed radical addition/coupling reactions is opening new avenues for the 1,2-difunctionalization of alkynes. acs.org
The table below summarizes some of the key transformations and the types of catalysts being explored:
Interactive Table: Catalytic Transformations of Alkynols
| Transformation | Catalyst Type | Desired Outcome |
| Hydrogenation | Palladium (e.g., Lindlar's catalyst), Ruthenium, Nickel | Selective reduction to cis-alkenes or full saturation to alkanes. vulcanchem.comresearchgate.net |
| Cycloaddition | Copper, Ruthenium | Formation of triazoles via "click chemistry". vulcanchem.comrsc.org |
| Metathesis | Tungsten-based (e.g., Schrock's catalyst), Molybdenum-based | Formation of new carbon-carbon triple bonds. academie-sciences.fr |
| Coupling Reactions | Palladium (e.g., Sonogashira coupling) | Formation of carbon-carbon bonds to introduce new substituents. vulcanchem.com |
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods for predicting reaction outcomes and designing new molecules with desired properties. uci.edu For this compound and related compounds, advanced computational modeling presents a significant opportunity to accelerate research and development.
Key areas for the application of computational modeling include:
Reaction-Mechanism Interrogation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of reactions involving alkynes, providing insights into transition state geometries and the factors that control reactivity and selectivity. uci.edu
Predictive Selectivity Models: The development of computational models that can accurately predict the regio- and stereoselectivity of reactions is highly sought after. rsc.orguci.edu These models can help to streamline the synthesis of complex molecules by reducing the need for extensive experimental screening. uci.edu
Machine Learning Approaches: Machine learning models, including recurrent neural networks (RNNs) and support vector machines, are being developed to predict the feasibility and outcomes of chemical reactions. acs.orgacs.orgnih.gov These models can be trained on large datasets of experimental results to identify patterns and make predictions about new reactions. acs.orgacs.orgnih.gov
Property Prediction: Computational methods can be used to predict the physicochemical properties of molecules, such as their boiling point, density, and solubility. vulcanchem.com This information is valuable for guiding the design of molecules with specific properties for particular applications.
The synergy between computational and experimental chemistry is expected to play an increasingly important role in the future of alkynol research. uci.edu
Discovery of Novel Applications in Emerging Fields (e.g., Materials Science, Nanotechnology)
The unique structural and electronic properties of alkynes make them attractive candidates for applications in materials science and nanotechnology. numberanalytics.com Future research will likely uncover novel applications for this compound and other alkynols in these emerging fields.
Potential areas of exploration include:
Polymer Chemistry: Alkynes can be used as monomers or functional groups in the synthesis of polymers. The development of polyisocyanides with alkyne-containing side chains, for example, opens up possibilities for creating new materials with unique helical structures that can be further functionalized using "click chemistry". ru.nl
Molecular Electronics: The rigid, linear structure of the alkyne functional group makes it a promising component for molecular wires and other electronic devices.
Nanomaterials: Alkynes can be used in the synthesis of carbon nanostructures, such as carbon nanotubes and nanocapsules. researchgate.net The ability to control the growth of these structures using different metal catalysts and reaction conditions is an active area of research. researchgate.net
Self-Assembling Systems: The amphiphilic nature of this compound, with its polar hydroxyl group and nonpolar hydrocarbon chain, could potentially be exploited in the design of self-assembling systems for applications in nanotechnology.
The versatility of the alkyne functional group, particularly its utility in "click chemistry," provides a powerful tool for the construction of complex and functional materials. ru.nl As research in these areas continues to advance, it is likely that this compound and its derivatives will find new and exciting applications. lookchem.com
Q & A
Q. What are the optimal methods for synthesizing and characterizing 2-Heptyn-1-ol in laboratory settings?
- Methodological Answer :
this compound (C₇H₁₂O) is synthesized via alkynylation of carbonyl compounds, such as the reaction of 1-hexyne with formaldehyde under basic conditions. Due to its triple bond, inert atmospheres (e.g., nitrogen/argon) are critical to prevent undesired side reactions like polymerization . Post-synthesis, purification via fractional distillation (boiling point: 145.4°C at 760 mmHg) ensures removal of impurities. Characterization employs:- Infrared Spectroscopy (IR) : To confirm the presence of -OH (broad ~3300 cm⁻¹) and C≡C (sharp ~2100 cm⁻¹) groups.
- NMR Spectroscopy : ¹H NMR distinguishes terminal alkyne protons (δ ~1.8–2.2 ppm) and hydroxyl protons (δ ~1.5 ppm, exchangeable).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates molecular weight (112.17 g/mol) and purity .
Q. What safety protocols are essential for handling this compound in experimental workflows?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear impermeable gloves (nitrile) and safety goggles to prevent skin/eye contact. Use flame-resistant lab coats due to its low flash point (49.4°C) .
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors (steam pressure: 1.9 mmHg at 25°C).
- Storage : Keep in airtight containers under inert gas to inhibit oxidation or moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., vapor-liquid equilibrium) for this compound in mixed-solvent systems?
- Methodological Answer :
Discrepancies in thermodynamic properties often arise from non-ideal behavior in mixtures. To address this:- Calorimetry : Measure excess Gibbs energy (Gᴱ) and enthalpy (Hᴱ) to quantify deviations from ideality.
- Vapor-Liquid Equilibrium (VLE) Analysis : Compare experimental data with predictive models like Wilson or NRTL equations, which account for local composition effects .
- Cross-Validation : Use molecular dynamics (MD) simulations to correlate macroscopic properties (e.g., density, logP) with intermolecular interactions .
Q. What strategies are recommended for analyzing conflicting spectroscopic data (e.g., NMR vs. IR) in structural elucidation?
- Methodological Answer :
- Multi-Technique Integration : Combine ¹³C NMR (to resolve carbon hybridization) with DEPT-135 for CH₂/CH₃ differentiation. Cross-reference with IR’s C≡C stretch (~2100 cm⁻¹) to confirm alkyne presence .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable -OH protons from aliphatic signals.
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental results .
Q. How can researchers design experiments to study the oxidative stability of this compound under varying conditions?
- Methodological Answer :
- Accelerated Aging Tests : Expose the compound to controlled oxygen levels (e.g., 5–21% O₂) at elevated temperatures (40–60°C). Monitor degradation via:
- GC-MS : Detect volatile decomposition products (e.g., CO, aldehydes).
- FTIR : Track loss of -OH and C≡C peaks over time .
Data Interpretation and Reporting
Q. What statistical approaches are suitable for analyzing multivariate datasets in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduce dimensionality of variables (e.g., logP, viscosity, reactivity) to identify dominant factors influencing biological activity.
- Partial Least Squares Regression (PLSR) : Corrogate physicochemical properties with experimental endpoints (e.g., toxicity, catalytic efficiency).
- Outlier Detection : Use Grubbs’ test to exclude anomalous data points caused by measurement errors .
Q. How should researchers address incomplete or missing physicochemical data (e.g., logP, viscosity) in publications?
- Methodological Answer :
- Experimental Gap-Filling : Estimate logP via shake-flask method or HPLC retention time correlation.
- Computational Predictions : Use software like COSMOtherm or ACD/Labs to compute missing parameters (e.g., viscosity) .
- Transparency : Clearly label extrapolated data and disclose assumptions in the methodology section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
